molecular formula C24H28N2O2 B2509159 N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2202198-05-6

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

カタログ番号 B2509159
CAS番号: 2202198-05-6
分子量: 376.5
InChIキー: RGVJOJXVYVOEGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience. It was first synthesized in 1997 by a group of researchers led by James P. O'Brien at the University of North Carolina. Since then, MPEP has been extensively investigated for its potential therapeutic applications in various neurological disorders.

作用機序

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rats with cognitive impairment induced by scopolamine or aging. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve social behavior in mice with Fragile X syndrome.

実験室実験の利点と制限

One of the main advantages of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for mGluR5, which reduces the risk of off-target effects. It is also relatively stable and can be administered orally or intraperitoneally. However, N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has a relatively short half-life and may require frequent dosing. It is also important to note that the effects of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide may vary depending on the animal model and the specific experimental conditions.

将来の方向性

There are several areas of future research that could be explored with N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential application is in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior. Another area of interest is in the treatment of anxiety and depression, as N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, further research could be conducted to investigate the potential of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.

合成法

The synthesis of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-methylphenylethylamine with acryloyl chloride, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final step involves the addition of phenylmagnesium bromide to the intermediate product to form N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide.

科学的研究の応用

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been primarily studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.

特性

IUPAC Name

N-[1-(3-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-22(27)26-15-13-24(14-16-26,21-11-6-5-7-12-21)23(28)25-19(3)20-10-8-9-18(2)17-20/h4-12,17,19H,1,13-16H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJOJXVYVOEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。